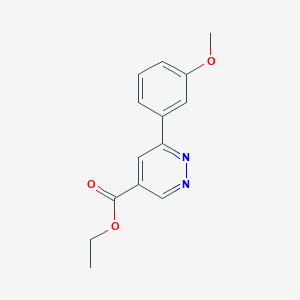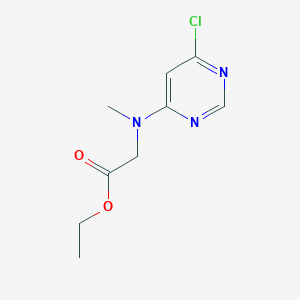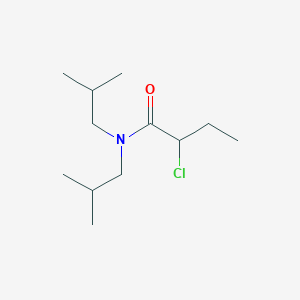
Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H14ClN3O2 . It’s a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . The structure also includes a 2-chloropyrimidin-4-yl group and an ethyl carboxylate group .Applications De Recherche Scientifique
Reactivity in Heterocyclic Synthesis
Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate and similar compounds exhibit versatile reactivity, serving as precursors for various heterocyclic systems. For instance, derivatives like ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates react with benzoyl isothiocyanate to form thioureido derivatives. Intramolecular cyclization of these derivatives leads to the formation of thioxopyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones. Further alkylation with bifunctional reagents results in the formation of new pentacyclic systems, such as furo(thieno)[3,2-d][1,3]thiazolo[3,2-a]pyrimidin-7(8)-ones and pyrimido[2,1-b][1,3]thiazin-7(8)-ones. Some of these synthesized compounds have demonstrated promising antimicrobial activity against pathogens like Staphylococcus aureus (Sirakanyan et al., 2015).
Role in Annulation Reactions
In organic synthesis, ethyl 2-methyl-2,3-butadienoate, related to Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate, is known to act as a 1,4-dipole synthon. It undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines. These reactions are characterized by excellent yields, complete regioselectivity, and have implications in the expansion of reaction scope, demonstrating the synthetic utility of these compounds in producing complex molecular architectures (Zhu et al., 2003).
Potential in Antimicrobial and Anticancer Research
Derivatives of ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate, such as ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been utilized to synthesize novel pyrazole derivatives. These derivatives have been characterized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds have shown significant activity, surpassing even reference drugs like doxorubicin in anticancer assays (Hafez et al., 2016).
Propriétés
IUPAC Name |
ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-17-10(16)8-4-6-15(7-8)9-3-5-13-11(12)14-9/h3,5,8H,2,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUQKPCJZNPHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1493257.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493259.png)


![2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1493266.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493267.png)


![6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B1493271.png)


![6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1493275.png)
![2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1493276.png)